4-Methylcyclohex-1-ene-1-carboxylic acid
Description
Significance of Alicyclic Carboxylic Acids in Modern Organic Chemistry
Alicyclic carboxylic acids, a class of organic compounds featuring a carboxyl group attached to a non-aromatic ring, are of considerable importance in modern organic chemistry. libretexts.org These structures serve as versatile building blocks and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai Their utility stems from the combined reactivity of the carboxylic acid group and the conformational features of the alicyclic ring.
The carboxylic acid functional group can undergo a wide range of transformations, such as conversion into esters, amides, and acid chlorides, providing numerous pathways for molecular elaboration. mu.edu.iqbritannica.com Furthermore, the alicyclic framework offers a three-dimensional scaffold that is crucial in the design of biologically active molecules, where specific spatial arrangements of functional groups are often required for interaction with biological targets. Research has shown that modifying the cyclohexene (B86901) ring and attaching various functional groups can lead to compounds with specific pharmacological activities. ontosight.ai For instance, certain cyclohexene carboxylic acids have been investigated for their potential anti-inflammatory, antimicrobial, and antitumor properties. ontosight.airesearchgate.net The structural environments of carboxyl groups on alicyclic rings can also influence their acidity, with some configurations leading to exceptionally low pKa values. science.gov
Structural Characteristics and Isomeric Considerations of 4-Methylcyclohex-1-ene-1-carboxylic acid
The structure of this compound consists of a six-membered carbon ring (cyclohexene) containing one double bond. A carboxylic acid group (-COOH) is attached to carbon-1, which is part of the double bond, and a methyl group (-CH3) is attached to carbon-4. nih.gov This arrangement of functional groups dictates its chemical and physical properties. ontosight.ai
The key structural features are the α,β-unsaturated carboxylic acid moiety, where the carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid, and the chiral center at the carbon atom in position 4. The presence of this stereocenter means the compound can exist as a pair of enantiomers: (R)-4-Methylcyclohex-1-ene-1-carboxylic acid and (S)-4-Methylcyclohex-1-ene-1-carboxylic acid. ncats.iomasterorganicchemistry.com A molecule with a single chiral center will exist as a pair of non-superimposable mirror images. masterorganicchemistry.com Such stereoisomers often exhibit different biological activities.
In addition to stereoisomers, positional isomers exist, which have the same molecular formula but differ in the placement of the functional groups or double bond. A notable positional isomer is 4-Methyl-3-cyclohexene-1-carboxylic acid, where the double bond is located between carbons 3 and 4 of the ring. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5333-31-3 |
| Topological Polar Surface Area | 37.3 Ų |
| Complexity | 170 |
| InChIKey | GEFNPBHICGXNLA-UHFFFAOYSA-N |
| SMILES | CC1CCC(=CC1)C(=O)O |
Data sourced from PubChem. nih.gov
Historical Perspectives on Research Involving Cyclohexene Carboxylic Acid Moieties
Research into cyclohexene carboxylic acid moieties is part of the broader history of alicyclic chemistry. The study of cyclohexanecarboxylic acid, the saturated analog, provided foundational knowledge. It can be prepared by the hydrogenation of benzoic acid and serves as a precursor to caprolactam, a key component of nylon-6. wikipedia.org This established the industrial relevance of six-membered ring carboxylic acids.
Properties
IUPAC Name |
4-methylcyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-2-4-7(5-3-6)8(9)10/h4,6H,2-3,5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFNPBHICGXNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277069 | |
| Record name | 4-methylcyclohex-1-ene-1-carboxylic acid | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5333-31-3 | |
| Record name | 4-Methyl-1-cyclohexene-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 4-Methyl-1-cyclohexene-1-carboxylic acid | |
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| Record name | NSC622 | |
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| Record name | 4-methylcyclohex-1-ene-1-carboxylic acid | |
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| Record name | 4-methylcyclohex-1-ene-1-carboxylic acid | |
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Mechanistic Investigations of Reactions Involving 4 Methylcyclohex 1 Ene 1 Carboxylic Acid
Reaction Mechanisms of 4-Methylcyclohex-1-ene-1-carboxylic acid Transformations
The primary reactive sites of the molecule are the carbon-carbon double bond and the carboxylic acid group. These functional groups can react independently or in concert to yield a diverse array of products.
The electron-rich double bond of the cyclohexene (B86901) ring is susceptible to attack by electrophiles. The mechanism of electrophilic addition, such as hydrohalogenation, proceeds through a stepwise pathway involving a carbocation intermediate. quora.com
The reaction is initiated by the attack of the π-electrons of the double bond on an electrophile, for instance, the proton from a hydrogen halide (H-X). quora.comyoutube.com According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to generate the most stable carbocation intermediate. quora.compearson.com In the case of this compound, the double bond is between C1 and C2. Protonation at C2 leads to the formation of a more stable tertiary carbocation at C1, which is stabilized by the adjacent methyl group. pearson.com
In the second step, the nucleophile (e.g., a halide ion) attacks the electrophilic carbocation, forming the final addition product. quora.com The presence of the electron-withdrawing carboxylic acid group at C1 can influence the rate of this reaction by destabilizing the adjacent positive charge, but the regioselectivity is primarily governed by the formation of the tertiary carbocation.
| Electrophilic Reagent | Intermediate | Final Product |
| H-Cl | 1-carboxy-1-chloro-4-methylcyclohexyl cation | 1-Chloro-4-methylcyclohexane-1-carboxylic acid |
| H-Br | 1-bromo-1-carboxy-4-methylcyclohexyl cation | 1-Bromo-4-methylcyclohexane-1-carboxylic acid |
| H₂O (acid-catalyzed) | 1-carboxy-1-hydroxy-4-methylcyclohexyl cation | 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid |
Esterification: The carboxylic acid group readily undergoes esterification with alcohols in the presence of a strong acid catalyst, a process known as Fischer esterification. jackwestin.com The mechanism involves several equilibrium steps:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). youtube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). youtube.com
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. youtube.com
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.
Decarboxylation: This chemical reaction involves the removal of the carboxyl group and the release of carbon dioxide (CO₂). jackwestin.com The decarboxylation of simple saturated carboxylic acids is generally difficult and requires high temperatures. youtube.com The mechanism for thermal decarboxylation of this compound would involve the cleavage of the C-C bond, releasing CO₂ and forming a carbanion, which is then protonated. The reaction is often exothermic, but the high activation energy makes it challenging without specific functional groups (like a β-keto group) to stabilize the transition state. jackwestin.com Alternative methods, such as Barton decarboxylation or photoredox catalysis, can achieve this transformation under milder conditions. organic-chemistry.org
Cascade and Rearrangement Processes
Under specific conditions, derivatives of this compound can undergo complex cascade and rearrangement reactions, often involving hydride shifts and oxidative pathways.
Hydride shifts are common rearrangement reactions where a hydrogen atom, along with its two bonding electrons, migrates to an adjacent atom. masterorganicchemistry.comyoutube.com While frequently observed in carbocation chemistry under acidic conditions, hydride shifts can also be induced by bases in specific molecular frameworks. rsc.org A base-induced transannular 1,4-hydride shift has been observed in cyclohexanone (B45756) systems, demonstrating the possibility of such intramolecular rearrangements. rsc.org
In a derivative of this compound, a strong base could potentially abstract a proton, creating an anionic intermediate. If the molecular geometry is favorable, this could trigger an intramolecular hydride shift to a more stable position, leading to a skeletal rearrangement. nih.gov Such a process is a key step in certain cascade reactions, allowing for the construction of complex polycyclic structures from simpler starting materials. researchgate.net The driving force for the shift is typically the formation of a more thermodynamically stable intermediate.
The cyclohexene double bond is a key site for oxygenation reactions. One of the most common is ozonolysis, which cleaves the double bond to form carbonyl compounds. researchgate.net The mechanism proceeds through the following steps:
Cycloaddition: Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (molozonide).
Rearrangement: The molozonide rapidly rearranges into a more stable secondary ozonide (isoozonide).
Workup: The ozonide is then cleaved under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield aldehydes, ketones, or carboxylic acids.
Another oxygenation pathway involves the reaction with singlet oxygen, which can lead to the formation of cyclic peroxides known as endoperoxides. This can occur via a [4+2] cycloaddition if the system is a diene, or through an ene reaction with alkenes. Subsequent fragmentation of the endoperoxide bridge, induced by heat, light, or chemical reagents, can lead to a variety of rearranged and further oxygenated products. researchgate.net
Catalytic Reaction Mechanisms in Derivative Synthesis
Catalysis plays a vital role in the synthesis of derivatives from this compound, enabling transformations with high efficiency and selectivity.
One of the most fundamental catalytic reactions is the hydrogenation of the cyclohexene double bond. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The mechanism involves:
Adsorption: Both the hydrogen molecule and the alkene adsorb onto the surface of the metal catalyst. The H-H bond is weakened or broken.
Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the metal surface to the carbons of the double bond.
Desorption: The resulting saturated product, 4-methylcyclohexanecarboxylic acid, desorbs from the catalyst surface.
This process typically results in syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. Other catalytic reactions can be employed to synthesize a wide range of derivatives, including amides and other functionalized cyclohexanes. mdpi.com
Catalytic Reactions for Derivative Synthesis
| Catalyst System | Reaction Type | Product |
|---|---|---|
| H₂, Pd/C | Hydrogenation | 4-Methylcyclohexanecarboxylic acid |
| H₂SO₄ (cat.), H₂O | Acid-Catalyzed Hydration | 1-Hydroxy-4-methylcyclohexane-1-carboxylic acid |
| BH₃, then H₂O₂, NaOH | Hydroboration-Oxidation | 2-Hydroxy-4-methylcyclohexane-1-carboxylic acid |
Stereochemical Control and Diastereoselectivity in Reactions of this compound
A comprehensive review of available scientific literature indicates a notable scarcity of detailed mechanistic studies specifically focusing on the stereochemical control and diastereoselectivity of reactions involving this compound. While the principles of stereochemistry in substituted cyclohexene systems are broadly understood, specific experimental data, such as diastereomeric ratios for reactions like hydrogenation, epoxidation, or halogenation on this particular substrate, are not well-documented in peer-reviewed sources.
However, valuable insights can be drawn from studies on closely related analogs. For instance, research on the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid has demonstrated that high levels of stereocontrol are achievable. In these reactions, the existing stereocenter influences the approach of electrophiles, leading to the preferential formation of one diastereomer over the other. This suggests that the C4-methyl group in this compound would likely exert a significant directing effect in various addition reactions.
The chiral center at the C4 position is expected to influence the facial selectivity of reagents approaching the double bond. The methyl group, being the larger substituent on the allylic carbon, would sterically hinder one face of the cyclohexene ring. Consequently, reagents would preferentially attack from the less hindered face, leading to a diastereomeric excess of the resulting product. The degree of this diastereoselectivity would be dependent on several factors, including the nature of the reactant, the solvent, and the reaction temperature.
For example, in a catalytic hydrogenation reaction, the substrate would likely adsorb onto the catalyst surface from the less sterically encumbered side, leading to the delivery of hydrogen atoms to that face of the double bond. Similarly, in an epoxidation reaction using a peroxy acid, the electrophilic oxygen would be expected to approach from the less hindered face.
While specific experimental data for this compound is not available to construct detailed data tables, the following table illustrates the expected products and the basis for anticipated diastereoselectivity in common addition reactions.
| Reaction Type | Reagents | Anticipated Major Diastereomer | Basis for Stereochemical Control |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | cis-4-Methylcyclohexane-1-carboxylic acid | Syn-addition of hydrogen from the less sterically hindered face directed by the C4-methyl group. |
| Epoxidation | m-CPBA | Epoxide with oxygen atom trans to the C4-methyl group | Attack of the peroxy acid from the less sterically hindered face of the double bond. |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | trans-2-Hydroxy-4-methylcyclohexane-1-carboxylic acid | Syn-addition of borane (B79455) from the less hindered face, followed by retention of configuration during oxidation. |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylcyclohex 1 Ene 1 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The ¹H NMR spectrum of 4-Methylcyclohex-1-ene-1-carboxylic acid is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature and hydrogen bonding.
The vinyl proton at the C2 position is expected to resonate in the olefinic region, likely between 6.5 and 7.5 ppm. The protons on the cyclohexene (B86901) ring will appear in the aliphatic region, with their chemical shifts influenced by their proximity to the double bond and the carboxylic acid group. The methyl protons (-CH₃) will likely appear as a doublet in the upfield region, around 0.9-1.2 ppm, coupled to the adjacent methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| Vinyl H (C2) | 6.5 - 7.5 | Multiplet |
| Allylic H (C3, C6) | 2.0 - 2.5 | Multiplet |
| Methine H (C4) | 1.5 - 2.0 | Multiplet |
| Methylene H (C5) | 1.2 - 1.8 | Multiplet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170-185 ppm. princeton.edu The two sp² hybridized carbons of the double bond (C1 and C2) will resonate in the olefinic region, generally between 120 and 140 ppm. The remaining sp³ hybridized carbons of the cyclohexene ring and the methyl group will appear in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 170 - 185 |
| C1 | 130 - 145 |
| C2 | 120 - 135 |
| C3 | 25 - 40 |
| C4 | 25 - 40 |
| C5 | 20 - 35 |
| C6 | 20 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially in complex molecules like substituted cyclohexenes where signal overlap in 1D spectra can occur. digitellinc.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons in the cyclohexene ring and the coupling between the methyl protons and the methine proton at C4.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu HMBC is particularly valuable for identifying quaternary carbons, such as the C1 and the carbonyl carbon, by observing their correlations with nearby protons. For instance, the vinyl proton at C2 would show a correlation to the carbonyl carbon (C=O), and the protons on C3 and C6 would show correlations to the sp² carbons of the double bond. princeton.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. youtube.com A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid should appear around 1700-1725 cm⁻¹. youtube.com The presence of the C=C double bond in the cyclohexene ring will give rise to a medium intensity absorption band at approximately 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons are expected just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |
| Alkene | C=C Stretch | 1640 - 1680 (Medium) |
| Alkene | =C-H Stretch | 3000 - 3100 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (C₈H₁₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 140.18 g/mol . nih.gov
The fragmentation pattern in electron ionization (EI) mass spectrometry for carboxylic acids often involves characteristic losses. Common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). Another significant fragmentation pathway for cyclic compounds is a retro-Diels-Alder reaction, which could lead to the cleavage of the cyclohexene ring. The fragmentation of the cyclohexene ring can also lead to the formation of various hydrocarbon fragments.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment | Description |
|---|---|---|
| 140 | [C₈H₁₂O₂]⁺ | Molecular Ion |
| 123 | [C₈H₁₁O]⁺ | Loss of •OH |
| 95 | [C₇H₁₁]⁺ | Loss of •COOH |
Note: The relative intensities of these fragments would provide further structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions.
The π → π* transition is associated with the conjugated system formed by the carbon-carbon double bond and the carbonyl group of the carboxylic acid. This is expected to result in a strong absorption band in the UV region, likely around 200-230 nm. masterorganicchemistry.com The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is a weaker absorption and is expected to appear at a longer wavelength, typically in the range of 270-300 nm. masterorganicchemistry.com The exact position and intensity of these absorptions can be influenced by the solvent polarity. For unsaturated carboxylic acids, a maximum absorption is often observed around 210 nm. researchgate.net
Table 5: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected λ_max (nm) | Relative Intensity |
|---|---|---|
| π → π* | 200 - 230 | Strong |
Computational and Theoretical Studies on 4 Methylcyclohex 1 Ene 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule based on its electronic structure. These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters that govern molecular stability and reactivity.
Density Functional Theory (DFT) has become a primary method for studying molecules of the size and complexity of 4-Methylcyclohex-1-ene-1-carboxylic acid due to its favorable balance of accuracy and computational cost. DFT calculations are used to model the electronic density to derive the molecule's energy and other properties. nih.govmdpi.com
Electronic Properties and Reactivity Descriptors: DFT studies on similar organic molecules often involve functionals like B3LYP or M06-2X combined with basis sets such as 6-311G**. mdpi.comresearchgate.net These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
From these orbital energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. mdpi.com These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Typical Application for Reactivity Prediction |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical stability; a smaller gap suggests higher reactivity. researchgate.net |
| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Predicts the direction of charge transfer in a reaction. |
| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | Higher hardness correlates with lower reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without using empirical parameters. While highly accurate, these methods are computationally more demanding than DFT and are often reserved for smaller systems. For a molecule like this compound, they can be used to perform high-accuracy single-point energy calculations on geometries previously optimized with DFT. This approach can validate the stability predictions of different conformers and provide benchmark data for more efficient methods.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov These simulations model the molecule using a classical mechanical framework where atoms are treated as spheres and bonds as springs, governed by a set of parameters known as a force field (e.g., CHARMM, OPLS). nih.govsemanticscholar.org
For this compound, MD simulations can reveal how the molecule behaves in solution over time, showing the transitions between different low-energy conformations of the cyclohexene (B86901) ring and the orientation of its methyl and carboxylic acid substituents. semanticscholar.org Simulations can also be used to understand how the molecule interacts with other molecules, surfaces, or biological targets. researchgate.net Advanced techniques like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method can be used to estimate the binding free energy of the molecule to a receptor from the MD simulation trajectory. nih.gov
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. DFT calculations can predict a range of spectroscopic parameters with reasonable accuracy.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts are crucial for assigning signals in experimental spectra, especially for complex structures.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies help in assigning specific absorption bands to the vibrational modes of the molecule, such as the C=O stretch of the carboxylic acid or the C=C stretch of the cyclohexene ring.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational tools can predict related properties. For instance, predicted Collision Cross Section (CCS) values, which relate to the shape and size of the ion in the gas phase, can be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺). uni.lu This information can help confirm the identity of an analyte in ion mobility-mass spectrometry experiments.
Table 2: Computationally Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Relevance |
|---|---|---|
| NMR | Chemical Shifts (δ) | Aids in the assignment of peaks in experimental ¹H and ¹³C NMR spectra. |
| IR & Raman | Vibrational Frequencies (cm⁻¹) | Helps assign experimental absorption bands to specific molecular vibrations. |
| Mass Spectrometry | Collision Cross Section (CCS) (Ų) | Provides information on the ion's shape and size for advanced MS techniques. uni.lu |
Conformational Analysis and Isomer Stability Studies
The cyclohexene ring in this compound is not planar and exists in various conformations, typically described as half-chair or sofa forms. The substituents—the methyl group at C4 and the carboxylic acid group at C1—can adopt different spatial orientations.
The methyl group at the C4 position can be in either an axial or an equatorial position relative to the approximate plane of the ring. Due to steric hindrance, substituents on a cyclohexane (B81311) or cyclohexene ring are generally more stable in the equatorial position. utdallas.edu In an axial position, the methyl group would experience unfavorable 1,3-diaxial interactions with axial hydrogens on the same side of the ring. utdallas.edu
Therefore, the most stable conformer of this compound is expected to be the one where the C4-methyl group occupies a pseudo-equatorial position. The carboxylic acid group is attached to an sp²-hybridized carbon (C1) of the double bond and lies in the plane of that double bond. Computational energy calculations (using DFT or ab initio methods) can precisely quantify the energy difference between the conformers with equatorial and axial methyl groups, confirming the higher stability of the equatorial conformer. spcmc.ac.in
Table 3: Conformational Isomers and Relative Stability
| Isomer/Conformer | Position of Methyl Group | Expected Relative Stability | Reason |
|---|---|---|---|
| Conformer A | Pseudo-Equatorial | More Stable | Minimized steric strain (avoids 1,3-diaxial interactions). utdallas.edu |
| Conformer B | Pseudo-Axial | Less Stable | Increased steric strain due to 1,3-diaxial interactions. utdallas.edu |
Synthetic Utility and Applications of 4 Methylcyclohex 1 Ene 1 Carboxylic Acid in Organic Synthesis
Role as a Versatile Building Block for Complex Organic Synthesis
4-Methylcyclohex-1-ene-1-carboxylic acid is a valuable and versatile building block in the field of organic synthesis. Its utility stems from its bifunctional nature, incorporating both a nucleophilic alkene and an electrophilic carboxylic acid within a cyclic scaffold. This unique combination of reactive sites allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex, biologically active molecules. The inherent stereochemistry and conformational rigidity of the cyclohexene (B86901) ring also provide a framework for constructing intricate three-dimensional molecular architectures.
The primary route to synthesizing the 4-methylcyclohexene (B165706) core is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings with high regio- and stereoselectivity. This reaction establishes the key structural features of the molecule, which can then be further elaborated. The presence of both the double bond and the carboxylic acid group makes the compound a versatile intermediate for creating a variety of derivatives.
A significant application of this building block is in the synthesis of novel therapeutic agents. Research has demonstrated its use in creating new amidrazone derivatives with potential anti-inflammatory and antimicrobial properties. In one study, 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a derivative of the cyclohexene carboxylic acid moiety, was reacted with various amidrazones to produce a series of new compounds. These reactions proceeded with very high yields, often exceeding 90%, highlighting the efficiency of using this scaffold. sigmaaldrich.com The resulting molecules were then tested for biological activity, demonstrating the role of the cyclohexene carboxylic acid core as a platform for discovering new bioactive compounds. sigmaaldrich.com
| Starting Material | Reactant | Product Class | Typical Yield (%) | Potential Application |
| 3,4,5,6-Tetrahydrophthalic Anhydride | Amidrazones (1a-1f) | Acylamidrazone Derivatives (2a-2f) | >90% (for most derivatives) | Anti-inflammatory, Antimicrobial Agents |
This table illustrates the use of a cyclohexene carboxylic acid derivative as a building block for bioactive compounds. Data sourced from an MDPI study. sigmaaldrich.com
The reactivity of the double bond allows for various addition reactions, such as hydrogenation, halogenation, and epoxidation, while the carboxylic acid group can be converted into esters, amides, acid chlorides, and other functional groups. This dual reactivity enables chemists to systematically modify the structure and explore its impact on biological activity, reinforcing its importance as a foundational element in complex synthesis. ontosight.ai
Precursor in the Chemical Synthesis of Specialty Chemicals
As a versatile intermediate, this compound and its isomers serve as precursors in the synthesis of various specialty chemicals, which are valued for their performance or function. While extensive, detailed public research on specific applications is limited, the structural motif is relevant in sectors such as fragrances and flavorings.
Although direct public literature on the use of this compound in the production of dyes or other specific industrial fine chemicals is not prominent, its fundamental structure as a Diels-Alder adduct makes it an accessible precursor for various derivatives. sigmaaldrich.com Its potential lies in its ability to be transformed into a range of molecules with tailored properties suitable for niche applications.
Intermediate in Agrochemical Synthesis Research
The this compound framework is a key intermediate in research focused on the development of new agrochemicals, particularly those with antimicrobial properties. The need for novel fungicides and bactericides in agriculture drives research into new molecular scaffolds that can yield effective and selective agents.
Recent studies have highlighted the potential of derivatives synthesized from the cyclohexene carboxylic acid moiety as potent antimicrobial agents. In a notable study, a series of six new acylamidrazone derivatives (designated 2a-2f) were synthesized from 3,4,5,6-tetrahydrophthalic anhydride and various substituted amidrazones. sigmaaldrich.com These compounds were then evaluated for their ability to inhibit the growth of several bacterial and fungal strains relevant to agriculture and human health.
The research established clear structure-activity relationships, indicating that the specific substituents on the amidrazone portion, in combination with the cyclohexene core, significantly influenced the antimicrobial efficacy. For example, compound 2c , which features a 4-methylphenyl group, exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis. sigmaaldrich.com Derivative 2b was found to selectively inhibit the growth of the bacterium Yersinia enterocolitica, a pathogen that can affect both animals and plants. sigmaaldrich.com
| Compound Derivative | Target Microorganism | Activity Type | Result (MIC = µg/mL) |
| 2b | Yersinia enterocolitica | Bacteriostatic | 64 |
| 2c | Staphylococcus aureus | Bacteriostatic | 128 |
| 2c | Mycobacterium smegmatis | Bacteriostatic | 128 |
This table presents the minimum inhibitory concentration (MIC) values for selected amidrazone derivatives containing the cyclohexene carboxylic acid moiety against specific bacterial strains. Data sourced from an MDPI study. sigmaaldrich.com
These findings underscore the importance of this compound as an intermediate. It provides a robust and readily modifiable scaffold for creating libraries of new compounds that can be screened for desirable agrochemical properties, such as antifungal and antibacterial activity. sigmaaldrich.comchemicalbook.com
Application in the Production of Research-Scale Polymers and Resins
While this compound is recognized as a potential precursor for polymers due to its functional groups, its specific application in the synthesis of research-scale polymers and resins is not extensively documented in publicly available scientific literature. ontosight.ai The molecule possesses both a polymerizable alkene group and a carboxylic acid group that could be used for step-growth polymerization (e.g., to form polyesters or polyamides).
In principle, the vinyl group in the cyclohexene ring could participate in chain-growth polymerization. However, the steric hindrance and the nature of the trisubstituted double bond may affect its reactivity compared to more common monomers. Alternatively, the carboxylic acid function allows for conversion into derivatives like esters or acid chlorides, which are standard monomers for producing polyesters. This bifunctionality makes it a theoretically interesting candidate for creating polymers with cyclic units embedded in the backbone, potentially imparting unique thermal and mechanical properties to the resulting material.
Catalytic Applications and Roles in Chemical Transformations
Based on available scientific literature, this compound is not primarily recognized for direct catalytic applications where the molecule itself acts as a catalyst. Its principal role in chemical transformations is that of a reactant or an intermediate building block, as detailed in previous sections.
The carboxylic acid group can participate in acid-base chemistry, and in some contexts, carboxylic acids can act as organocatalysts for specific reactions. However, there are no prominent studies that have investigated or utilized this compound for this purpose.
Similarly, its potential use as a ligand for metal-catalyzed reactions is not well-documented. While the carboxylic acid and the alkene's pi-system could theoretically coordinate to a metal center, there is no significant body of research demonstrating the synthesis of such metal complexes or their application in catalysis. One study noted the use of the saturated analogue, 4-methyl-1-cyclohexanecarboxylic acid, to investigate a palladium-catalyzed hydrogenation reaction, but in this case, it was a substrate for investigation rather than a ligand or catalyst. sigmaaldrich.com Therefore, the compound's utility is currently established in its capacity as a synthetic intermediate rather than in a direct catalytic role.
Derivatives and Analogs of 4 Methylcyclohex 1 Ene 1 Carboxylic Acid: Synthesis and Research Applications
Synthesis and Characterization of Alkyl and Aryl Derivatives
The synthesis of alkyl and aryl derivatives of 4-methylcyclohex-1-ene-1-carboxylic acid, primarily in the form of esters, is a fundamental transformation that enhances the compound's utility in various synthetic applications. These derivatives are typically prepared through esterification reactions, which involve the reaction of the carboxylic acid with an appropriate alcohol or phenol (B47542).
Standard esterification methods, such as the Fischer esterification, can be employed. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the desired alcohol (e.g., methanol, ethanol (B145695) for alkyl esters) or phenol (for aryl esters) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the ester product by removing the water formed during the reaction.
Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be first converted to a more reactive acyl halide (e.g., acyl chloride) by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol or phenol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
The characterization of these derivatives involves standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester functional group by a strong carbonyl (C=O) stretch, typically around 1735 cm⁻¹, and C-O stretches. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation, with ¹H NMR showing characteristic signals for the alkyl or aryl groups introduced, and ¹³C NMR confirming the presence of the ester carbonyl carbon and the carbons of the newly introduced substituent.
Halogenated Derivatives and their Synthetic Transformations
Halogenation of this compound can occur at two primary locations: the allylic α-carbon or the double bond, leading to a variety of synthetically useful intermediates. The reaction conditions dictate the position of halogenation.
α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. ucalgary.ca This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus or a phosphorus halide (e.g., PBr₃). ucalgary.ca The reaction proceeds through the formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. chemistrysteps.com For this compound, this would result in the introduction of a halogen at the carbon adjacent to the carboxyl group.
Halogenation of the Double Bond: The double bond in the cyclohexene (B86901) ring can also undergo halogenation. Treatment with halogens like Br₂ or Cl₂ would lead to the addition of two halogen atoms across the double bond, forming a dihalo-cyclohexane derivative. The stereochemistry of this addition is typically anti.
Synthetic Transformations: These halogenated derivatives are valuable precursors for further synthetic modifications. The α-halo acids can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups such as hydroxyl (to form α-hydroxy acids), amino (to form α-amino acids), and cyano groups. libretexts.org The dihalo derivatives can be subjected to dehydrohalogenation reactions to introduce new double bonds or can serve as substrates for other nucleophilic substitution or elimination reactions.
Ester and Amide Derivatives in Synthetic Pathways
Ester and amide derivatives of this compound are pivotal intermediates in a multitude of synthetic pathways, offering a means to protect the carboxylic acid functionality, modify its reactivity, or introduce new structural features.
Ester Derivatives: As discussed previously, esters are commonly synthesized via Fischer esterification or by using acyl halides. They serve as protecting groups for the carboxylic acid, allowing other parts of the molecule to be modified under conditions that would otherwise affect the acidic proton of the carboxyl group. Esters can also be used in reactions such as Claisen condensations or as precursors for reduction to alcohols using reagents like lithium aluminum hydride.
Amide Derivatives: Amides are typically synthesized by reacting the carboxylic acid with an amine in the presence of a coupling agent, or by reacting an acyl chloride with an amine. nih.gov The direct reaction of a carboxylic acid and an amine is possible but often requires high temperatures. Amide formation is a key reaction in the synthesis of peptides and other biologically active molecules. Amide derivatives of cyclohexene carboxylic acids have been investigated for their potential biological activities, including anti-inflammatory and antiproliferative properties. ma.edu For instance, a series of new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety were synthesized and evaluated for their biological effects. ma.edu
The reactivity of these derivatives is influenced by the nature of the ester or amide group. In general, acyl halides are the most reactive, followed by anhydrides, esters, and finally amides, which are the most stable and least reactive towards nucleophilic acyl substitution. nih.gov
Dicarboxylic Acid Analogs and Their Research Potential (e.g., 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid)
Dicarboxylic acid analogs of 4-methylcyclohexene (B165706) carboxylic acid, such as 4-methylcyclohex-4-ene-1,2-dicarboxylic acid, represent a class of compounds with significant research potential, particularly in the fields of polymer chemistry and as intermediates for pharmaceuticals and agrochemicals. libretexts.org
Synthesis: A primary route to these dicarboxylic acid analogs is the Diels-Alder reaction. nih.gov This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For example, the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with maleic anhydride (B1165640) would yield the anhydride of 4-methylcyclohex-4-ene-1,2-dicarboxylic acid. google.com Subsequent hydrolysis of the anhydride ring opens it to form the corresponding dicarboxylic acid. google.com
Research Potential: The presence of two carboxylic acid groups provides multiple reaction sites for further functionalization. These dicarboxylic acids can be used as monomers in the synthesis of polyesters and polyamides, imparting specific properties to the resulting polymers. libretexts.org Their derivatives have been explored for potential biological activities, including antimicrobial and anti-inflammatory properties. libretexts.org The rigid, cyclic structure of these molecules also makes them interesting building blocks in the design of more complex molecular architectures.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Route | Research Applications |
| 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C₉H₁₂O₄ | 184.19 | Diels-Alder reaction of isoprene and maleic anhydride, followed by hydrolysis. nih.govgoogle.com | Intermediate in pharmaceuticals and agrochemicals, monomer for polymers, precursor for biologically active derivatives. libretexts.org |
Amino-substituted Cyclohexane (B81311) Carboxylic Acid Derivatives in Synthetic Research
Amino-substituted cyclohexane carboxylic acid derivatives are a crucial class of compounds in medicinal chemistry and synthetic research, often serving as constrained amino acid analogs or as key intermediates in the synthesis of pharmacologically active compounds. ucalgary.ca
Synthesis: The synthesis of these derivatives often involves the reduction of a corresponding nitro or amino-aromatic precursor. For example, trans-4-amino-1-cyclohexanecarboxylic acid can be prepared by the catalytic hydrogenation of p-aminobenzoic acid. ucalgary.ca This reaction can produce a mixture of cis and trans isomers, and various methods have been developed to isolate the desired trans isomer, which is often the more thermodynamically stable and biologically relevant form. ucalgary.ca These methods can include fractional crystallization or epimerization of the cis isomer to the trans isomer under basic conditions. ucalgary.ca
Research Applications: These amino-substituted derivatives are valuable building blocks in drug discovery. The cyclohexane ring provides a rigid scaffold that can help to lock the molecule into a specific conformation, which can be beneficial for binding to biological targets. They are used as intermediates for the synthesis of a variety of pharmaceuticals, including antihypertensive agents and Janus kinase (JAK) inhibitors. The relative stereochemistry of the amino and carboxylic acid groups (cis or trans) is often critical for biological activity.
| Derivative Class | Key Synthetic Precursor | Common Isomers | Therapeutic Areas of Interest |
| Amino-substituted cyclohexane carboxylic acids | p-Aminobenzoic acid | Cis and Trans | Hypertension, Inflammation (JAK inhibitors) |
Investigation of Stereoisomeric Derivatives and their Distinct Reactivities
The presence of stereocenters in derivatives of this compound leads to the existence of stereoisomers (enantiomers and diastereomers), which can exhibit distinct chemical and biological properties. The stereochemical outcome of reactions is a critical consideration in the synthesis of these compounds.
For example, in this compound, the carbon atom at position 4 is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The reactivity of these enantiomers with other chiral molecules can differ significantly, which is a key principle in asymmetric synthesis and in the interaction with biological systems.
The synthesis of specific stereoisomers often requires the use of chiral starting materials, chiral catalysts, or resolution techniques to separate a racemic mixture. For instance, the enantioselective synthesis of (R)-(+)-4-methylcyclohex-2-en-1-one, a related compound, has been achieved from (R)-(+)-pulegone. Such stereochemically pure compounds are invaluable in the synthesis of complex natural products and pharmaceuticals where a specific stereochemistry is required for activity.
The relative stereochemistry of substituents on the cyclohexane ring (cis/trans) also plays a crucial role in the molecule's conformation and reactivity. For instance, cis and trans isomers of substituted cyclohexanecarboxylic acids can have different physical properties and biological activities. The interconversion between chair conformations of the cyclohexane ring can influence the accessibility of reactive sites and the stability of transition states in chemical reactions, leading to different reaction rates and product distributions for different stereoisomers.
Structure-Activity Relationship (SAR) Studies for Synthetic Precursor Development
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, providing insights into how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of this compound, SAR studies are crucial for the rational design of new synthetic precursors with enhanced or specific functionalities.
By systematically modifying the structure of the parent compound and evaluating the resulting changes in activity, researchers can identify key structural features that are important for a desired outcome. For example, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety investigated their antiproliferative, anti-inflammatory, and antimicrobial activities. ma.edu This study aimed to understand the influence of the double bond in the cyclohexene ring and the nature of various substituents on the biological activity of the synthesized compounds. ma.edu
The general principles of SAR for carboxylic acid derivatives often involve exploring modifications to:
The carboxylic acid group: Replacing it with bioisosteres (e.g., tetrazoles, sulfonamides) can alter acidity, polarity, and metabolic stability.
The cyclohexene ring: Introducing or modifying substituents (like the methyl group) can affect lipophilicity, steric interactions, and conformational preferences.
The linker between the core and other functional groups: In more complex derivatives, the length and flexibility of any linker can be critical for optimal interaction with a biological target.
These studies provide a feedback loop for synthetic chemists, guiding the design and synthesis of next-generation derivatives with improved properties, whether for the development of new therapeutic agents or advanced materials.
Future Directions and Emerging Research Avenues for 4 Methylcyclohex 1 Ene 1 Carboxylic Acid
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. wjpmr.comwhiterose.ac.uk This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. wjpmr.com A key focus is the use of renewable feedstocks to move away from petrochemical dependency.
Key Research Findings:
Renewable Starting Materials: A significant advancement is the development of synthetic routes to cyclohexene (B86901) carboxylic acids from renewable resources like galactose. researchgate.net This bio-inspired approach represents a sustainable alternative to traditional petroleum-based syntheses.
Atom Economy and Waste Reduction: Green chemistry protocols aim to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. wjpmr.com For instance, replacing toxic reagents with eco-friendly alternatives and employing solvent-free conditions can dramatically improve the environmental profile of a synthesis. wjpmr.com In one study on a different reaction, a green chemistry approach improved the product yield from 65.21% to 76.08% while avoiding hazardous solvents. wjpmr.com
Green Reaction Media: Research is ongoing into the use of alternative solvents such as ionic liquids, fluorous solvents, and supercritical carbon dioxide to replace traditional volatile organic compounds (VOCs). digitallibrary.co.in
| Aspect | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass, galactose) researchgate.net |
| Solvents | Volatile organic compounds (VOCs) | Alternative media (e.g., water, ionic liquids, supercritical CO2), or solvent-free conditions wjpmr.comdigitallibrary.co.in |
| Reagents | May involve hazardous or toxic substances | Use of non-toxic, recyclable, or catalytic reagents wjpmr.com |
| Efficiency | Focus on yield | Emphasis on atom economy, process mass intensity (PMI), and energy efficiency whiterose.ac.uk |
| Waste | Can generate significant hazardous waste | Designed to prevent waste generation wjpmr.com |
Exploration of Novel Catalytic Systems for Targeted Derivatization
Catalysis is fundamental to the targeted derivatization of 4-methylcyclohex-1-ene-1-carboxylic acid, enabling the creation of new molecules with specific functionalities. Research is focused on developing highly selective and efficient catalysts for reactions such as hydrogenation, which converts the carboxylic acid group into other useful functional groups. tue.nl
Key Research Findings:
Heterogeneous Catalysis for Hydrogenation: The catalytic reduction of carboxylic acid derivatives using molecular hydrogen is a key area of development. tue.nl Platinum supported on carbon beads (Pt/CB) has been shown to be effective for the chemoselective hydrogenation of various functional groups. mdpi.com For instance, this catalyst can effectively convert a benzyl ester to a carboxylic acid derivative. mdpi.com
Bimetallic Catalysts: The performance of catalysts can be enhanced by using bimetallic formulations. For example, the rate of ester hydrogenation can be controlled by varying the ratio of palladium to zinc in Pd-Zn catalysts. tue.nl Similarly, bimetallic Ru-Ge catalysts have been used for the hydrogenation of methyl oleate. tue.nl
Catalysts for Liquid Crystal Synthesis: Specific derivatives of cyclohexanecarboxylic acid have been synthesized for their liquid-crystal (mesomorphic) properties. osti.gov The synthesis of 4-cyanophenyl esters of various 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids demonstrates a targeted derivatization for materials science applications. osti.gov
| Catalyst System | Reaction Type | Product/Derivative | Reference |
|---|---|---|---|
| Platinum on Carbon Beads (Pt/CB) | Chemoselective Hydrogenation / Hydrogenolysis | Carboxylic acid derivatives from benzyl esters | mdpi.com |
| Ruthenium-based catalysts | Catalytic Hydrogenation | trans-4-methylcyclohexylamine (from p-toluidine) | google.com |
| Palladium-Zinc (Pd-Zn) | Ester Hydrogenation | Alcohols | tue.nl |
| (Not specified) | Esterification | 4-cyanophenyl esters for liquid crystals | osti.gov |
Integration with Flow Chemistry and Automation Technologies in Synthetic Research
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, is revolutionizing chemical synthesis. tcichemicals.com This technology, especially when combined with automation, offers significant advantages in terms of safety, efficiency, and scalability. tcichemicals.comresearchgate.net
Key Research Findings:
Advantages of Flow Synthesis: Continuous flow systems offer superior heat transfer, precise control over reaction parameters, and enhanced safety due to smaller reaction volumes. tcichemicals.com This leads to high reproducibility and stability. tcichemicals.com A related compound, 4-Methyl-3-cyclohexene-1-carboxylic Acid, has been produced using flow synthesis techniques. tcichemicals.com
Automation in Synthesis: Automated flow chemistry platforms are crucial for the rapid and efficient synthesis of therapeutic compounds and other fine chemicals. researchgate.net These systems can optimize reaction conditions and minimize chemical waste. researchgate.net
Specialized Flow Reactors: Innovative reactor designs are being developed for specific applications. For example, a Tube-in-Tube gas permeable membrane reactor has been used for the continuous-flow synthesis of carboxylic acids using carbon dioxide gas, demonstrating a scalable and efficient process. durham.ac.uk
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Control | Less precise, potential for temperature/concentration gradients | Precise control over temperature, pressure, and residence time researchgate.net |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes tcichemicals.com |
| Scalability | Difficult, often requires re-optimization | Easier to scale up by running the system for longer |
| Efficiency & Yield | Can be lower due to side reactions | Often results in higher yields and purity researchgate.net |
| Automation | Challenging to fully automate | Easily integrated with automation for high-throughput screening and optimization researchgate.netsemanticscholar.org |
Bio-Inspired Synthesis and Biocatalysis for Cyclohexene Carboxylic Acids
Nature provides a vast inspiration for developing novel and sustainable chemical processes. Bio-inspired synthesis and biocatalysis utilize enzymes—nature's catalysts—to perform complex chemical transformations with high selectivity and under mild conditions. nih.govrsc.org
Key Research Findings:
Enzymatic Synthesis: Biocatalysis is a mature technology for the industrial production of specialty chemicals, including chiral alcohols, amines, and carboxylic acids. nih.gov Enzymes like lipases are particularly versatile and have been used in the synthesis of esters and in polycondensation reactions involving dicarboxylic acids. nih.gov
Multifunctional Biocatalysts: A frontier in this field is the development of multifunctional biocatalysts (MFBs)—single enzymes that can catalyze multiple different reaction steps in a synthetic sequence. acs.org This approach simplifies chemical synthesis by reducing the number of operational steps and enzymes required. acs.org
Renewable Feedstocks: As mentioned previously, a key bio-inspired strategy is the use of renewable starting materials. The synthesis of cyclohexene carboxylic acids from galactose is a prime example, mimicking biological pathways to create valuable chemicals from bio-based resources. researchgate.net
| Enzyme Class | Potential Reaction | Application |
|---|---|---|
| Lipases | Esterification / Transesterification | Synthesis of ester derivatives, polyesters nih.gov |
| Cytochrome P450s | Hydroxylation | Introduction of hydroxyl groups onto the cyclohexene ring nih.gov |
| Ene-Reductases | Asymmetric reduction of C=C bonds | Creation of specific stereoisomers of saturated rings |
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids | Conversion to aldehydes or alcohols |
Advanced Applications in Materials Science Research
The unique cyclic structure of this compound makes it an attractive building block for advanced materials. A particularly promising application is in the field of liquid crystals, which are essential components in display technologies.
Key Research Findings:
Liquid Crystal Derivatives: Researchers have successfully synthesized a series of derivatives of cyclohexanecarboxylic acid that exhibit liquid-crystal (mesomorphic) characteristics. osti.gov Specifically, the trans isomers of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid and its derivatives were found to form a nematic phase, which is crucial for liquid crystal display (LCD) operation, whereas the cis isomers did not show such properties. osti.gov
Structure-Property Relationships: The presence and position of substituents on the cyclohexane (B81311) ring significantly influence the material's properties. For example, compounds containing a methyl radical in the cyclohexane fragment are characterized by lower temperatures for the formation of the nematic phase compared to unsubstituted analogs. osti.gov Other studies on related keto-esters have shown that these derivatives have a narrower nematic range compared to analogous compounds. tandfonline.com
| Compound Class | Key Structural Feature | Observed Property | Reference |
|---|---|---|---|
| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid derivatives | trans-isomer | Exhibits liquid-crystal (nematic) characteristics | osti.gov |
| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid derivatives | cis-isomer | Does not exhibit liquid-crystal characteristics | osti.gov |
| Methyl-substituted cyclohexane derivatives | Methyl group on the cyclohexane ring | Lower nematic phase formation temperature | osti.gov |
| Derivatives of 2-methylcyclohex-2-ene-4-one-1-carboxylic acid | Keto-ester structure | Lower nematic-isotropic transition temperature and narrower nematic range | tandfonline.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylcyclohex-1-ene-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or oxidation of substituted cyclohexene derivatives. For example, upstream routes involve intermediates like 4-methylcyclohexanol, where dehydration and subsequent oxidation are critical steps . Downstream modifications may employ esterification or carboxylation under controlled pH and temperature (e.g., 15 mmHg boiling point conditions) . Yield optimization requires monitoring stereochemical outcomes, as cis and trans isomers may form depending on catalysts (e.g., BF₃·Et₂O for cyclization) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Distinguishes between cis and trans isomers via coupling constants (e.g., cyclohexene ring protons) .
- GC-MS : Validates purity (96% as reported) and detects volatile byproducts .
- X-ray Crystallography : Resolves molecular conformation, as seen in related cyclohexanecarboxylate derivatives .
- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and hydroxyl groups .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Required due to harmful vapor release (Hazard Statement: Xn) .
- PPE : Gloves and goggles to prevent skin/eye contact (Safety Code: S26) .
- Spill Management : Use inert absorbents and avoid inducing vomiting (P331) .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., boiling points) be systematically addressed?
- Methodological Answer : Contradictions may arise from isomerism or purity variations. For example, boiling points range between 134–136°C (15 mmHg) vs. higher values for analogs. Resolve via:
- Chromatographic Purity Analysis : HPLC or GC to quantify isomer ratios .
- Differential Scanning Calorimetry (DSC) : Validate thermal stability and phase transitions .
- Literature Cross-Validation : Compare data against peer-reviewed studies (e.g., J. Chromatogr. methods) .
Q. What role does the cyclohexene ring’s conformation play in the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The conjugated diene system in the cyclohexene ring enhances reactivity as a dienophile. Computational modeling (e.g., InChIKey-based simulations) predicts regioselectivity, while experimental studies show that substituent positioning (e.g., methyl group at C4) sterically influences transition states . For example, trans-isomers exhibit higher reactivity due to reduced steric hindrance .
Q. How can computational chemistry predict the compound’s behavior in aqueous vs. nonpolar environments?
- Methodological Answer :
- Solubility Parameters : Use Hansen solubility parameters (δ) derived from molecular volume and polarity .
- Molecular Dynamics (MD) Simulations : Model interactions with solvents (e.g., water vs. toluene) based on H-bond donor/acceptor counts (2 H-bond acceptors, 1 donor) .
- LogP Calculations : Predict partition coefficients using software like ACD/Percepta, noting experimental density (1.005 g/cm³) .
Data Contradiction Analysis
Q. Why do different sources report conflicting CAS numbers for structurally similar compounds?
- Methodological Answer : Discrepancies (e.g., 4331-54-8 vs. 5333-31-3) stem from isomer differentiation or registry updates. Resolve by:
- Structural Validation : Compare IUPAC names and SMILES strings (e.g., CC1CCC(CC1)C(=O)O vs. positional isomers) .
- Database Cross-Checking : Use PubChem or ChemSpider to verify registry entries against peer-reviewed syntheses .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Accelerated Degradation Tests : Exclude light and oxygen, using buffers (pH 2–12) at 40–60°C .
- Analytical Endpoints : Monitor carboxylate ion formation via titration or LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life .
Advanced Applications
Q. What strategies enable selective functionalization of the carboxylic acid group without ring-opening?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
